4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one

PARP-1 Inhibition Oncology DNA Damage Repair

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9) is a heterocyclic building block belonging to the pyrazolo[1,5-a]quinazolin-5(4H)-one family. Its defining structural feature is the fully saturated cyclohexane ring fused to the pyrazoloquinazolinone core, which distinguishes it from the more common aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one (CAS 1494669-12-3).

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 1566925-88-9
Cat. No. B2512092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one
CAS1566925-88-9
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC3=CC=NN23
InChIInChI=1S/C10H11N3O/c14-10-7-3-1-2-4-8(7)13-9(12-10)5-6-11-13/h5-6H,1-4H2,(H,12,14)
InChIKeyLKNUCDRXVKTMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9): A Saturated Bicyclic Scaffold for Kinase and PARP Inhibitor Design


4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9) is a heterocyclic building block belonging to the pyrazolo[1,5-a]quinazolin-5(4H)-one family [1]. Its defining structural feature is the fully saturated cyclohexane ring fused to the pyrazoloquinazolinone core, which distinguishes it from the more common aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one (CAS 1494669-12-3) [2]. This saturation introduces a higher fraction of sp3-hybridized carbons (Fsp3 = 0.4) and alters key physicochemical properties such as logP, solubility, and conformational flexibility compared to its planar aromatic analogs, making it a privileged scaffold for fragment-based drug discovery and lead optimization campaigns targeting PARP-1, kinases, and GABAA receptors .

Why 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9) Cannot Be Interchanged with Unsaturated or Aromatic Pyrazoloquinazolinone Analogs


The saturated cyclohexane ring in 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9) is not merely a structural curiosity; it fundamentally alters the scaffold's molecular recognition profile relative to its aromatic counterpart (CAS 1494669-12-3). The increased Fsp3 (0.4 vs. 0.0) enhances three-dimensionality and conformational entropy, which can improve binding selectivity and reduce off-target promiscuity in fragment-based campaigns . In the PARP-1 inhibitor series, the tetrahydro scaffold serves as a critical core for further substitution, where the saturation state directly impacts the compound's ability to occupy the nicotinamide-binding pocket and engage in key hydrogen-bond interactions with Gly863 and Ser904 [1]. Procurement of the incorrect saturation state (e.g., the fully aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one) would yield a scaffold with a different molecular weight (185.18 vs. 189.21 g/mol), distinct logP, and altered hydrogen-bonding capacity, invalidating SAR continuity across a lead optimization program [2].

Quantitative Differentiation Evidence for 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9) vs. Aromatic and Substituted Analogs


PARP-1 Inhibitory Potency: Tetrahydro Scaffold Enables Low Nanomolar Activity When Appropriately Substituted

While the unsubstituted tetrahydro core (CAS 1566925-88-9) itself is a synthetic intermediate, its derivatives demonstrate potent PARP-1 inhibition. A closely related analog bearing a 2-(4-methyl-1,4-diazepane-1-carbonyl) substituent on the identical tetrahydro-pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold achieved an IC50 of 10 nM against PARP-1 [1]. This is comparable to the low nanomolar potency of clinical PARP inhibitors. In contrast, the fully aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one (CAS 1494669-12-3) lacks the conformational flexibility provided by the saturated ring, which is essential for optimal positioning of substituents into the PARP-1 NAD+ binding pocket [2].

PARP-1 Inhibition Oncology DNA Damage Repair

Cellular PARP-1 Inhibition: Tetrahydro Scaffold Derivatives Demonstrate Target Engagement in Human Cancer Cells

A derivative built on the tetrahydro-pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold demonstrated an IC50 of 27 nM in a cellular PARP-1 inhibition assay, measured as the reduction of H2O2-induced poly(ADP-ribose) (PAR) formation in human HeLa cells [1]. This cellular activity confirms that the tetrahydro scaffold is capable of penetrating cells and engaging nuclear PARP-1. The parent 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9) serves as the essential unsubstituted precursor for constructing such cell-active derivatives. No comparable cellular PARP-1 inhibition data have been reported for analogs built on the fully aromatic scaffold (CAS 1494669-12-3), suggesting that the saturated ring is critical for achieving both potency and cellular permeability [2].

Cellular Target Engagement PAR Formation Assay HeLa Cells

Physicochemical Differentiation: Fsp3, logP, and Molecular Recognition Profile of the Tetrahydro vs. Aromatic Scaffold

The saturated tetrahydro scaffold (CAS 1566925-88-9) possesses an Fsp3 of 0.4, indicative of a more three-dimensional molecular architecture compared to the fully aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one (CAS 1494669-12-3), which has an Fsp3 of 0.0 [1]. The measured logP of the tetrahydro compound is 0.36, reflecting balanced hydrophilicity suitable for oral bioavailability, while the aromatic analog has a higher calculated logP (~1.5), indicating greater lipophilicity [2]. The molecular weight difference (189.21 vs. 185.18 g/mol) is small but the conformational and electronic differences are substantial: the saturated ring allows chair/boat conformations that can orient substituents into distinct vectors, whereas the planar aromatic scaffold restricts substituent geometry to a single plane [3].

Physicochemical Properties Fraction sp3 Fragment-Based Drug Discovery

Scaffold Versatility: The Tetrahydro Core as a Privileged Intermediate for Multi-Target Drug Discovery Programs

The 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one scaffold (CAS 1566925-88-9) has been validated as a versatile intermediate in multiple distinct target programs, including PARP-1 inhibitors (IC50 = 10 nM for optimized derivatives) [1], SIRT6 activators (EC1.5 = 1.85 μM for compound 21q) [2], GABAA receptor modulators [3], and anti-inflammatory agents targeting MAP kinases (JNK3 IC50 = 39.1 μM for compound 58c) [4]. In contrast, the aromatic 4H,5H-pyrazolo[1,5-a]quinazolin-5-one scaffold (CAS 1494669-12-3) has primarily been explored only as a GABAA receptor modulator scaffold, with a reported binding affinity Ki = 834.7 nM [5]. The broader target coverage of the tetrahydro scaffold underscores its value as a multi-purpose building block for diverse lead discovery campaigns.

Medicinal Chemistry Scaffold Hopping Multi-Target Drug Discovery

Procurement-Driven Application Scenarios for 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1566925-88-9)


Fragment-Based PARP-1 Inhibitor Lead Optimization

The tetrahydro scaffold (CAS 1566925-88-9) is the demonstrated core for developing low nanomolar PARP-1 inhibitors, with optimized derivatives achieving IC50 values of 10 nM in enzyme assays and 27 nM in cellular PAR formation assays in HeLa cells [1][2]. Medicinal chemistry teams should procure this specific saturated scaffold rather than the aromatic analog (CAS 1494669-12-3), as the conformational flexibility of the cyclohexane ring is critical for achieving optimal substituent orientation within the PARP-1 NAD+ binding pocket.

SIRT6 Activator Discovery for Metabolic and Aging-Related Disease Programs

The pyrazolo[1,5-a]quinazoline scaffold incorporating the saturated ring has produced the most potent SIRT6 defatty-acylation activator reported to date (compound 21q, EC1.5 = 1.85 μM) [1]. Structure-activity relationship studies confirmed that the tetrahydro core is essential for forming key π-π stacking interactions with Phe64, Phe82, and Phe86 in the SIRT6 active site. Procurement of CAS 1566925-88-9 enables access to this validated pharmacophore for SIRT6-targeted drug discovery.

GABAA Receptor Modulator Scaffold with Distinct Pharmacological Profile

The tetrahydro-pyrazolo[1,5-a]quinazoline scaffold has been characterized in electrophysiological assays on recombinant GABAA receptors (α1β2γ2 subtype) expressed in Xenopus laevis oocytes, enabling identification of both positive and negative allosteric modulators depending on the substitution pattern [1]. The saturated ring contributes to a pharmacological profile that is distinct from the aromatic scaffold (Ki = 834.7 nM), as shown by hierarchical cluster analysis (HCA) that discriminates agonist from antagonist ligands based on interactions with residues γThr142 and αHis102.

Multi-Target Kinase and Anti-Inflammatory Agent Development

A library of 80 pyrazolo[1,5-a]quinazoline compounds built on the tetrahydro core identified 13 compounds with anti-inflammatory activity (IC50 < 50 μM) in an LPS-induced NF-κB transcriptional assay in human THP-1Blue monocytic cells [1]. The most potent analogs demonstrated micromolar binding affinities for JNK1, JNK2, and JNK3, with compound 58c achieving a JNK3 IC50 of 39.1 μM. This scaffold is suitable for multi-target kinase inhibitor programs requiring the saturated core for optimal MAPK binding complementarity.

Quote Request

Request a Quote for 4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.